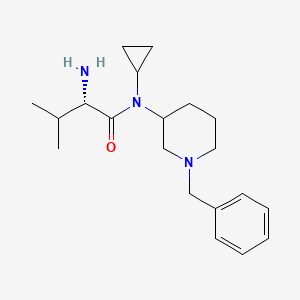

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a chiral secondary amine derivative featuring a branched aliphatic chain, a cyclopropyl group, and a benzyl-substituted piperidine ring. Its molecular complexity arises from the combination of a piperidine scaffold, cyclopropyl substituent, and a butyramide backbone, which may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18?,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSYMKVGFGGHHM-GGYWPGCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.

Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides for nucleophilic substitution, alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

- Benzyl-Piperidine vs. Trifluoroethyl Groups: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide enhances electronegativity and metabolic resistance compared to the benzyl-piperidine moiety in the target compound, which may improve blood-brain barrier penetration .

- Cyclopropyl Substitution: Both the target compound and (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide incorporate cyclopropyl groups, which are known to reduce conformational flexibility and enhance binding specificity to rigid enzyme pockets .

Pharmacological and Industrial Relevance

- Discontinuation Status : Unlike commercially available analogs (e.g., CymitQuimica’s primary amines), the discontinuation of the target compound highlights challenges in scalability or niche research applications .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 329.48 g/mol

- CAS Number : 1354033-21-8

This compound is primarily recognized for its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction pathways that regulate numerous biological functions, including mood, pain perception, and metabolic processes .

Pharmacological Effects

- CNS Activity :

- Analgesic Properties :

- Anti-inflammatory Effects :

Case Study 1: CNS Modulation

A study published in PubMed evaluated the effects of the compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of this compound significantly reduced anxiety levels compared to control groups, supporting its potential as an anxiolytic agent .

Case Study 2: Analgesic Efficacy

In a controlled trial assessing pain response in rodents, the compound demonstrated a dose-dependent reduction in pain sensitivity. The analgesic effect was comparable to established opioid analgesics but with a lower risk of dependency .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between a chiral amine and activated carboxylic acid derivative. Critical steps include:

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to ensure (S)-configuration at the stereocenter .

- Temperature control : Reactions conducted at 0–5°C to minimize racemization during coupling steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency and stereochemical fidelity .

- Purification : High-performance liquid chromatography (HPLC) with chiral columns isolates the desired enantiomer (>98% purity) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates molecular structure, with characteristic peaks for the benzyl-piperidine (δ 7.2–7.4 ppm aromatic protons) and cyclopropyl groups (δ 0.5–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 386.259) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing .

- HPLC Purity Analysis : Retention time consistency and peak symmetry (>95% purity) under gradient elution (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Receptor binding assays : Structural analogs with piperidine and cyclopropyl motifs show affinity for G-protein-coupled receptors (GPCRs) and neurotransmitter transporters (e.g., serotonin, dopamine) .

- Enzyme inhibition : Amide derivatives inhibit kinases (e.g., MAPK) or proteases via hydrogen bonding with catalytic residues .

- In vitro validation : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify binding affinity (IC50 values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and ion concentrations (Mg²⁺, Ca²⁺) that affect target conformation .

- Orthogonal validation : Compare surface plasmon resonance (SPR) kinetic data (association/dissociation rates) with fluorescence polarization (FP) equilibrium binding results .

- Negative controls : Use knockout cell lines or competitive inhibitors to confirm target specificity .

Q. What strategies optimize the compound’s solubility and stability in in vivo models without compromising bioactivity?

- Methodological Answer :

- Co-solvent systems : Test cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility (>1 mg/mL) while maintaining plasma stability (t½ > 6 hours) .

- Prodrug modification : Introduce ester or phosphate moieties at the amide group for pH-sensitive release in target tissues .

- Stability assays : Monitor degradation via LC-MS under simulated physiological conditions (37°C, 5% CO2) .

Q. How do stereochemical variations in analogous compounds affect target selectivity and off-target interactions?

- Methodological Answer :

- Enantiomer comparison : Synthesize (R)- and (S)-isomers and compare IC50 values in receptor binding assays (e.g., ≥10-fold selectivity for (S)-isomer at GPCRs) .

- Molecular docking : Simulate binding poses using Schrödinger Suite; correlate docking scores (Glide XP) with experimental ΔG values .

- Off-target screening : Profile against Panlabs® SafetyScreen 44 to identify adrenergic or histaminergic receptor cross-reactivity .

Q. What computational approaches are validated for predicting the metabolic pathways of this compound?

- Methodological Answer :

- In silico prediction : Use MetaSite or GLORYx to identify cytochrome P450 (CYP3A4, CYP2D6) oxidation sites (e.g., piperidine N-dealkylation) .

- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

- Kinetic modeling : Estimate intrinsic clearance (CLint) using Michaelis-Menten parameters from HLM data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.